molecular formula C11H8FN B3058412 3-(2-Fluorophenyl)pyridine CAS No. 89346-49-6

3-(2-Fluorophenyl)pyridine

Cat. No.: B3058412
CAS No.: 89346-49-6
M. Wt: 173.19 g/mol
InChI Key: OFVMMLBVGWZEHK-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)pyridine is a fluorinated aromatic heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 2-fluorophenyl group. This structural motif is significant in coordination chemistry and medicinal applications due to its ability to act as a ligand for transition metals and influence electronic properties via the electron-withdrawing fluorine atom. The fluorine atom at the ortho position of the phenyl ring enhances steric and electronic effects, impacting binding affinity in metal complexes and modulating biological activity in pharmaceutical contexts .

In Au(III) cyclometallated compounds, this compound derivatives serve as precursors for catalysts and luminescent materials. For example, [Au(3-methyl-2-(2-fluorophenyl)pyridine)Cl₂] has been utilized in catalytic applications and structural studies, with substituents on both the pyridine and phenyl rings fine-tuning reactivity and stability .

Properties

CAS No.

89346-49-6

Molecular Formula

C11H8FN

Molecular Weight

173.19 g/mol

IUPAC Name

3-(2-fluorophenyl)pyridine

InChI

InChI=1S/C11H8FN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H

InChI Key

OFVMMLBVGWZEHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents Electronic Effects Applications
3-(2-Fluorophenyl)pyridine Pyridine (unsubstituted); Phenyl (2-F) Moderate electron-withdrawing Au(III) complexes, catalysis
4-Dimethylamino-2-(2,3,4-trifluorophenyl)pyridine Pyridine (4-NMe₂); Phenyl (2,3,4-F) Strong electron-withdrawing (multiple F) Catalysis, luminescent materials
IrFPHtz (2-(3-(2-Fluorophenyl)-1H-1,2,4-triazol-5-yl)pyridine) Pyridine + triazolyl; Phenyl (2-F) Enhanced π-conjugation Anti-inflammatory, antioxidant
5-(2-Fluorophenyl)-3-(2-thiazolyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine core; Phenyl (2-F) + thiazolyl Extended conjugation, steric bulk Potential kinase inhibition

Key Observations:

Fluorine Substitution :

  • This compound exhibits moderate electron-withdrawing effects, ideal for stabilizing Au(III) complexes .
  • Compounds with multiple fluorine substituents (e.g., 2,3,4-trifluorophenyl) show stronger electronic modulation, enhancing catalytic activity in Au(III) systems .

Heterocyclic Extensions :

  • The addition of triazolyl (IrFPHtz) or thiazolyl groups increases π-conjugation and binding specificity. IrFPHtz demonstrates anti-inflammatory effects by downregulating TNF-α and IL-6 in spinal cord neurons .

Steric Effects: Bulky substituents (e.g., 4-dimethylamino) improve steric shielding in metal complexes, reducing decomposition rates in catalytic cycles .

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